2-Octadecoxyethyl dihydrogen phosphate
Description
2-Octadecoxyethyl dihydrogen phosphate is an organophosphate compound characterized by an 18-carbon alkyl chain (octadecyl group) linked via an ether bond to an ethyl backbone, terminating in a dihydrogen phosphate group. This structure grants the molecule amphiphilic properties, enabling applications in surfactants, lipid bilayer studies, and drug delivery systems. The long hydrophobic alkyl chain enhances lipid solubility, while the hydrophilic phosphate group facilitates interactions with aqueous environments.
Properties
IUPAC Name |
2-octadecoxyethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-25-26(21,22)23/h2-20H2,1H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIFGFCERYSPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25852-46-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-phosphono-ω-(octadecyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801206019 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-phosphono-ω-(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62362-49-6, 25852-46-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-octadecyl-.omega.-hydroxy-, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-phosphono-ω-(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecan-1-ol, ethoxylated, phosphates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Key Differences :
- Solubility: The long alkyl chain in this compound reduces water solubility compared to inorganic salts like KH₂PO₄, which are highly soluble due to ionic character .
- Functionality: Inorganic phosphates act as buffering agents (e.g., in pH 5–8 solutions ), whereas the organic variant’s amphiphilicity supports membrane-mimetic systems.
Long-Chain Organophosphates with Functional Modifications
Example: (2S,3R,4E)-2-Amino-3-hydroxy(3-³H)-4-octadecen-1-yl dihydrogen phosphate ().
| Property | This compound | (2S,3R,4E)-...-Octadecenyl Phosphate |
|---|---|---|
| Functional Groups | Ether, phosphate | Amino, hydroxyl, double bond |
| Chirality | Not specified | Stereospecific (2S,3R) |
| Applications | Industrial surfactants | Biochemical signaling, lipidomics |
Key Differences :
- The amino and hydroxyl groups in the analog () enable hydrogen bonding and chiral interactions, making it suitable for enzymatic or receptor-binding studies. In contrast, this compound’s simpler structure prioritizes physical stability in non-biological systems .
Fluorinated Organophosphates
Examples : Pentacosafluoro-2-hydroxypentadecyl dihydrogen phosphate ().
| Property | This compound | Fluorinated Analog |
|---|---|---|
| Hydrophobicity | Moderate (alkyl chain) | Extreme (perfluorinated chain) |
| Thermal Stability | Stable up to ~200°C | Higher (C-F bond strength) |
| Environmental Impact | Biodegradable | Persistent organic pollutant |
Key Differences :
- Fluorinated phosphates exhibit unparalleled chemical inertness and thermal stability due to C-F bonds, but their environmental persistence raises regulatory concerns .
Polyisoprenyl Diphosphates
Example : Octaprenyl diphosphate ().
| Property | This compound | Octaprenyl Diphosphate |
|---|---|---|
| Chain Structure | Single alkyl chain | Branched isoprenoid units |
| Function | Surfactant | Biosynthetic precursor (e.g., quinones) |
| Reactivity | Low | High (diphosphate group) |
Key Differences :
- Octaprenyl diphosphate’s branched structure and diphosphate moiety make it critical in terpenoid biosynthesis, whereas 2-octadecoxyethyl phosphate’s linear structure serves physical stabilization roles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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